molecular formula C22H19FN4O4S B12723796 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole CAS No. 955157-23-0

5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole

Cat. No.: B12723796
CAS No.: 955157-23-0
M. Wt: 454.5 g/mol
InChI Key: OTONMEUXEIQINP-UHFFFAOYSA-N
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Description

This compound features a central 1H-imidazole core substituted at the 2- and 5-positions. The 2-position carries a phenoxymethyl group (C₆H₅OCH₂-), while the 5-position is linked to a 4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl moiety. This structural complexity suggests applications in kinase inhibition or antimicrobial therapy, supported by analogs in the literature .

Properties

CAS No.

955157-23-0

Molecular Formula

C22H19FN4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole

InChI

InChI=1S/C22H19FN4O4S/c23-19-12-18(10-11-20(19)27-32(24,28)29)31-17-8-6-15(7-9-17)21-13-25-22(26-21)14-30-16-4-2-1-3-5-16/h1-13,27H,14H2,(H,25,26)(H2,24,28,29)

InChI Key

OTONMEUXEIQINP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)OC4=CC(=C(C=C4)NS(=O)(=O)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and advanced purification methods.

Chemical Reactions Analysis

5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole involves the inhibition of tubulin polymerization. The compound binds to the colchicine site on tubulin, preventing the assembly of microtubules, which are essential for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin proteins, and the pathways involved are related to the regulation of the cytoskeleton and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of sulfamoylamino, fluoro, and phenoxymethyl groups. Key comparisons include:

Compound Name Key Substituents Biological Activity/Application Source
5-[4-(Trifluoromethyl)phenyl]-2-[4-(trifluoromethyl)phenyl]-1H-imidazole Trifluoromethyl groups at 2- and 5-positions High thermal stability (m.p. 223°C)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl-thiazole, triazole linker Docking studies suggest α-glucosidase inhibition
4-Chloro-N-[[3-fluoro-4-({2-[5-(trifluoromethyl)-1H-imidazol-2-yl]oxy}pyridin-4-yl)]phenyl]carbamothioyl]benzamide (9c) Trifluoromethyl-imidazole, acyl urea 66.86% inhibition of BGC823 cancer cells at 100 µg
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole Fluorophenyl, diphenyl substituents Antimicrobial screening candidate

Key Observations :

  • Sulfamoylamino vs.
  • Phenoxymethyl Linker: Similar to compound 9c in , the phenoxymethyl group facilitates spatial orientation for receptor binding, as seen in α-glucosidase and kinase inhibitors .
  • Fluorine Substituents : Fluorine at the 3-position (target compound) and 4-position () fine-tune electronic effects and bioavailability.
Pharmacological and Physicochemical Properties
Property Target Compound 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-imidazole 9c (Antitumor)
Molecular Weight ~500 g/mol (estimated) 280.17 g/mol ~550 g/mol (estimated)
Melting Point Not reported 223°C Not reported
Solubility Moderate (polar groups) Low (hydrophobic CF₃ groups) Low (acyl urea backbone)
Biological Activity Predicted kinase inhibition No activity reported 66.86% tumor cell inhibition

Key Findings :

  • The target compound’s sulfamoylamino group may confer superior solubility over trifluoromethyl analogs , though its larger size (~500 g/mol) could limit bioavailability.

Biological Activity

The compound 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole , also known by its CAS number 955082-09-4, is a synthetic organic molecule with potential therapeutic applications, particularly in the field of oncology and inflammation. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), case studies, and relevant research findings.

  • Molecular Formula : C22H20ClFN4O4S
  • Molecular Weight : 490.935 g/mol
  • LogP : 6.8586 (indicating high lipophilicity)
  • PSA (Polar Surface Area) : 127.71 Ų

These properties suggest that the compound may exhibit good membrane permeability and potential for oral bioavailability, making it suitable for drug development.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole may function as inhibitors of specific enzymes involved in cancer progression and inflammatory responses. For instance, imidazole derivatives have been studied extensively for their role in inhibiting farnesyltransferase, an enzyme critical for post-translational modification of proteins involved in cell signaling pathways related to cancer cell proliferation .

Modulation of Protein Kinases

The compound's structure suggests potential activity against protein kinases, which are pivotal in regulating various cellular functions such as proliferation, differentiation, and apoptosis. The presence of the sulfamoylamino group may enhance its binding affinity to target proteins, thereby modulating their activity .

In Vitro Studies

In vitro assays have demonstrated that 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole exhibits significant inhibitory effects on cancer cell lines. For instance, studies have shown that this compound can reduce cell viability in various tumor models through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

  • Anti-Cancer Activity : A study involving human breast cancer cell lines reported that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anti-proliferative effects. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory cytokine production in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment, suggesting potential utility in inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of imidazole derivatives is often influenced by their structural components:

Structural FeatureImpact on Activity
Fluorine SubstitutionEnhances lipophilicity and potency
Sulfamoylamino GroupIncreases binding affinity to targets
Phenoxy GroupsImproves solubility and bioavailability

Modifications to these groups can lead to variations in pharmacokinetic profiles and therapeutic efficacy.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole?

Methodological Answer:
The synthesis of imidazole derivatives typically involves multi-step reactions, including:

  • Coupling Reactions : Substituted phenyl groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, phenoxy groups can be appended using copper(I)-catalyzed Ullmann-type reactions under reflux conditions (e.g., DMF at 120°C) .
  • Protection/Deprotection Strategies : N-protection (e.g., methoxymethyl groups) ensures regioselectivity during functionalization. Sodium bis(trimethylsilyl)amide in THF at 273 K is used for deprotonation before introducing electrophiles .
  • Sulfamoylation : Sulfamoylamino groups are introduced via reaction with sulfamoyl chloride in the presence of a base (e.g., triethylamine) .

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